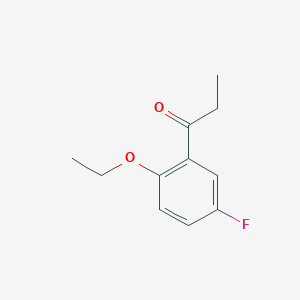

1-(2-Ethoxy-5-fluorophenyl)propan-1-one

Beschreibung

1-(2-Ethoxy-5-fluorophenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) and fluorine (-F) groups at the 2- and 5-positions, respectively, and a propan-1-one (-COCH₂CH₃) side chain. The ethoxy group is electron-donating via resonance, while fluorine is electron-withdrawing via inductive effects, creating a unique electronic profile. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive ketone moiety and stable aromatic backbone.

Eigenschaften

IUPAC Name |

1-(2-ethoxy-5-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-10(13)9-7-8(12)5-6-11(9)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVBZSIVKXTGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxy-5-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethoxy-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Ethoxy-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The ethoxy and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxy-5-fluorophenyl)propan-1-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(2-ethoxy-5-fluorophenyl)propan-1-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the ethoxy and fluorine groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(2-Ethoxy-5-fluorophenyl)propan-1-one with structurally related ketones, focusing on substituents, physicochemical properties, and applications:

Key Comparative Insights

Electronic Effects: The ethoxy group in the target compound donates electron density via resonance, whereas fluorine withdraws electrons inductively. This contrasts with halogenated analogs (e.g., 1-(3-Bromo-4-chlorophenyl)propan-1-one), where both substituents are electron-withdrawing, enhancing electrophilicity at the ketone . Flephedrone’s methylamino group introduces basicity and water solubility in acidic conditions, unlike the non-ionic ethoxy group in the target compound .

Synthesis Methods :

- The benzodioxole derivative (1-(Benzo[d][1,3]dioxol-5-yl)propan-1-one) is synthesized via continuous flow chemistry, enabling scalability and efficiency . In contrast, nitro-substituted analogs (e.g., 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one) require nitration under controlled conditions, posing safety challenges .

Applications: Flephedrone and other cathinones are psychoactive, whereas this compound lacks amino groups, limiting CNS activity but making it suitable for industrial synthesis . Hydroxy-substituted derivatives (e.g., 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one) exhibit higher polarity, favoring applications in crystallography or as hydrogen-bond donors .

Physicochemical Properties: The target compound’s molar mass (196.22 g/mol) and lipophilicity fall between ethanone (182.19 g/mol) and benzodioxole (178.19 g/mol) analogs, influencing solubility and bioavailability .

Research Findings and Implications

- Synthetic Utility: Unlike cathinones, which require stringent regulatory oversight, the target compound’s lack of psychoactive groups makes it a safer intermediate for industrial use .

- Future Directions: Comparative studies on halogenated vs. alkoxy-substituted propanones could optimize reaction yields in drug synthesis pipelines .

Biologische Aktivität

1-(2-Ethoxy-5-fluorophenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with detailed research findings, case studies, and data tables.

This compound is characterized by its unique structure, which includes an ethoxy group and a fluorinated phenyl moiety. These functional groups contribute to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related phenylpropanoids possess activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 25 µg/mL |

| Compound B | S. aureus | 15 µg/mL |

| This compound | P. aeruginosa | TBD |

These findings suggest that the presence of the ethoxy and fluorine groups may enhance the compound's ability to penetrate bacterial membranes and inhibit growth.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the effects of this compound on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, the following results were observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis |

| HeLa | 10.0 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The ethoxy group enhances lipophilicity, facilitating membrane penetration, while the fluorine atom may influence the compound's binding affinity to target proteins.

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to active sites of enzymes involved in cancer proliferation and bacterial metabolism, suggesting its potential as a lead compound for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.